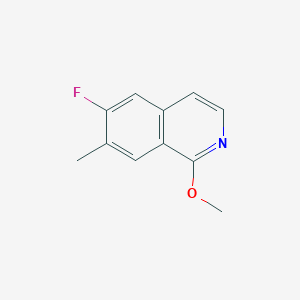

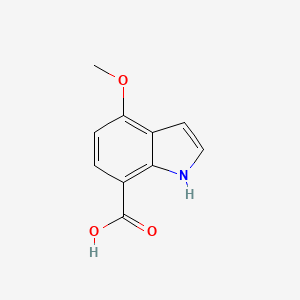

5-(isopentyloxy)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(isopentiloxi)piridazin-3(2H)-ona es un compuesto químico que pertenece a la familia de las piridazinonas. Las piridazinonas son conocidas por sus diversas actividades biológicas, incluidas las propiedades cardiotónicas, hipotensivas y de inhibición de la agregación plaquetaria . Este compuesto, con su única sustitución isopentiloxi, es de interés en la química medicinal y la investigación farmacéutica.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5-(isopentiloxi)piridazin-3(2H)-ona normalmente implica la reacción de 2-dietoxi-fosforil-4-oxoalcanoatos con hidracinas para formar 4-dietoxi-fosforil-4,5-dihidropiridazin-3(2H)-onas intermedias. Este intermedio se somete entonces a una olefinación de Horner-Wadsworth-Emmons con aldehídos para obtener la piridazinona deseada .

Métodos de Producción Industrial

Los métodos de producción industrial de las piridazinonas a menudo implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

5-(isopentiloxi)piridazin-3(2H)-ona puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: Conversión a los correspondientes óxidos de piridazinona.

Reducción: Formación de dihidropiridazinonas.

Sustitución: Introducción de diferentes sustituyentes en varias posiciones del anillo de piridazinona.

Reactivos y Condiciones Comunes

Oxidación: Normalmente implica agentes oxidantes como el peróxido de hidrógeno o los perácidos.

Reducción: Comúnmente utiliza agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Utiliza reactivos nucleófilos o electrófilos en condiciones apropiadas.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen diversas piridazinonas sustituidas, que pueden presentar diferentes actividades biológicas en función de la naturaleza de los sustituyentes .

Aplicaciones Científicas De Investigación

5-(isopentiloxi)piridazin-3(2H)-ona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la modulación de los receptores.

Medicina: Se investiga por sus propiedades cardiotónicas, hipotensivas y de inhibición de la agregación plaquetaria.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y agroquímicos

Mecanismo De Acción

El mecanismo de acción de 5-(isopentiloxi)piridazin-3(2H)-ona implica su interacción con dianas moleculares específicas, como la fosfodiesterasa-III en los músculos cardíacos y los vasos sanguíneos. Al inhibir esta enzima, el compuesto puede ejercer efectos inotrópicos positivos, reducir la presión arterial e inhibir la agregación plaquetaria .

Comparación Con Compuestos Similares

Compuestos Similares

CI-914: Una piridazinona con propiedades cardiotónicas.

CI-930: Conocido por sus efectos hipotensores.

Pimobendan: Utilizado como inotrópico positivo en el tratamiento de la insuficiencia cardíaca.

Unicidad

5-(isopentiloxi)piridazin-3(2H)-ona es único debido a su sustitución isopentiloxi, que puede influir en su actividad biológica y sus propiedades farmacocinéticas. Esta sustitución puede mejorar su eficacia y selectividad en comparación con otras piridazinonas .

Propiedades

Número CAS |

1346697-76-4 |

|---|---|

Fórmula molecular |

C9H14N2O2 |

Peso molecular |

182.22 g/mol |

Nombre IUPAC |

4-(3-methylbutoxy)-1H-pyridazin-6-one |

InChI |

InChI=1S/C9H14N2O2/c1-7(2)3-4-13-8-5-9(12)11-10-6-8/h5-7H,3-4H2,1-2H3,(H,11,12) |

Clave InChI |

METKAQPDOLOUGP-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCOC1=CC(=O)NN=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11908207.png)

![8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11908240.png)